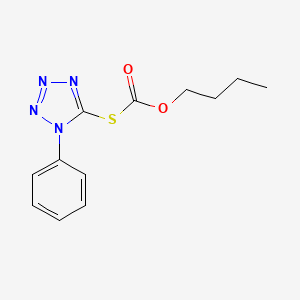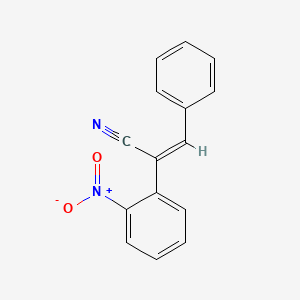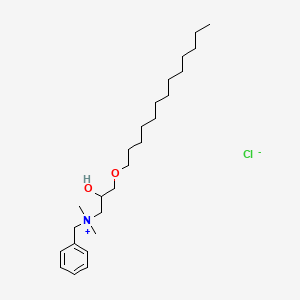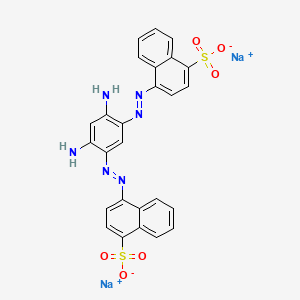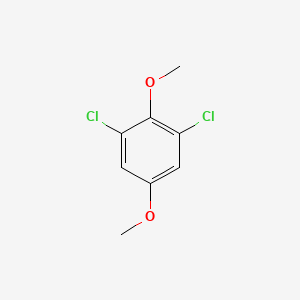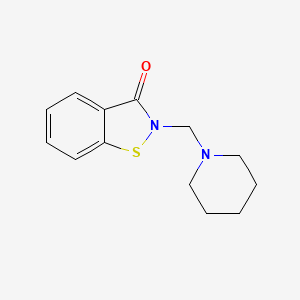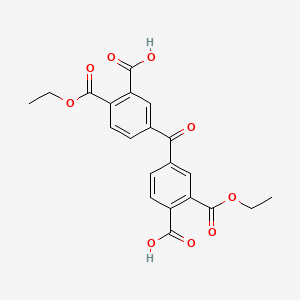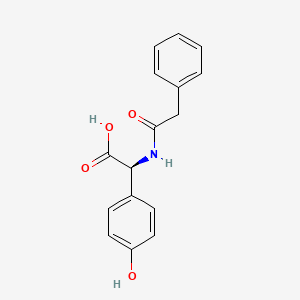
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid is a chiral compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a hydroxyphenyl group and a phenylacetamido group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Amidation: The intermediate compound is then subjected to amidation using an amine source, such as ammonia or an amine derivative, to form the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylacetamido group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Modulation of Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparación Con Compuestos Similares
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid can be compared with other similar compounds, such as:
®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-Hydroxyphenylacetic acid: A simpler analog that lacks the phenylacetamido group.
Phenylacetamidoacetic acid: A compound that lacks the hydroxyphenyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both hydroxyphenyl and phenylacetamido groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
84709-13-7 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,17,19)(H,20,21)/t15-/m0/s1 |
Clave InChI |
VYRLGZVBBQVMRK-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


